molecular formula C8H10O3S B8309413 5-Methylsulfanylfuran-2-carboxylic acid ethyl ester

5-Methylsulfanylfuran-2-carboxylic acid ethyl ester

Cat. No.: B8309413
M. Wt: 186.23 g/mol
InChI Key: LIQULMVFIZVBMU-UHFFFAOYSA-N
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Description

5-Methylsulfanylfuran-2-carboxylic acid ethyl ester is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methylsulfanyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfanylfuran-2-carboxylic acid ethyl ester typically involves the esterification of 5-Methylsulfanylfuran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

5-Methylsulfanylfuran-2-carboxylic acid ethyl ester has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 5-Methylsulfanylfuran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: Another furan derivative with a carboxylic acid group.

    3-Furoic acid: Similar to 2-Furoic acid but with the carboxylic acid group in a different position.

    5-Methyl-2-furoic acid: Similar structure but without the ethyl ester group.

    2-Furylacetic acid: Contains a furan ring with an acetic acid group.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups on the furan ring.

Uniqueness

5-Methylsulfanylfuran-2-carboxylic acid ethyl ester is unique due to the presence of both a methylsulfanyl group and an ethyl ester group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl 5-methylsulfanylfuran-2-carboxylate

InChI

InChI=1S/C8H10O3S/c1-3-10-8(9)6-4-5-7(11-6)12-2/h4-5H,3H2,1-2H3

InChI Key

LIQULMVFIZVBMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of commercially available 5-nitro-furan-2-carboxylic acid ethyl ester (5.00 g, 27.01 mmol) in DMSO (34.5 mL) was treated at rt with sodium methanethiolate (2.05 g 27.82 mmol). The mixture was then stirred overnight at 100° C., treated at rt with sat. aq. NH4Cl (250 mL) and the aqueous layer was extracted with EA (3×100 mL). The combined org. extracts were washed with sat. aq. NaHCO3 (100 mL) and brine (100 mL), dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (70:30 hept-EA) gave the title compound: TLC:rf (70:30 hept-EA)=0.52. LC-MS-conditions 02: tR=0.96 min; [M+AcCN+N+H]+=228.23.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
Quantity
34.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

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